molecular formula C17H17NO2 B12776606 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- CAS No. 103197-54-2

3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)-

Cat. No.: B12776606
CAS No.: 103197-54-2
M. Wt: 267.32 g/mol
InChI Key: GQNHFEIKUYMXAQ-DHZHZOJOSA-N
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Description

3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxyphenyl group and a phenethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with phenethylamine in the presence of a base, followed by the addition of acetic anhydride to form the desired product. The reaction typically requires mild conditions, such as room temperature and a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, saturated amides, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- is unique due to its combination of hydroxyphenyl, phenethyl, and amide groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .

Properties

CAS No.

103197-54-2

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)8-11-17(20)18-13-12-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+

InChI Key

GQNHFEIKUYMXAQ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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